molecular formula C10H11ClN4 B1492155 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile CAS No. 2097967-02-5

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile

Cat. No.: B1492155
CAS No.: 2097967-02-5
M. Wt: 222.67 g/mol
InChI Key: KMPLWFBRPVSPDW-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a chloropyridazine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridazine-3-carbonitrile with piperidine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous monitoring of temperature, pressure, and reactant concentrations to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, such as 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid and 1-(6-Chloropyridazin-3-yl)piperidine-4-ol.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of certain diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile is compared with other similar compounds, such as 1-(6-Chloropyridazin-3-yl)piperidine-4-ol and 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid. While these compounds share structural similarities, this compound is unique in its carbonitrile group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidine-4-ol

  • 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid

  • 1-(6-Chloropyridazin-3-yl)piperidine-4-one

This comprehensive overview highlights the significance of 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-1-2-10(14-13-9)15-5-3-8(7-12)4-6-15/h1-2,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLWFBRPVSPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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